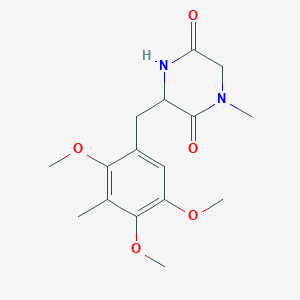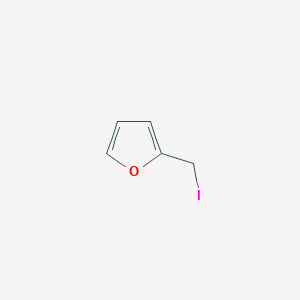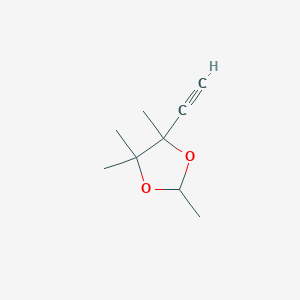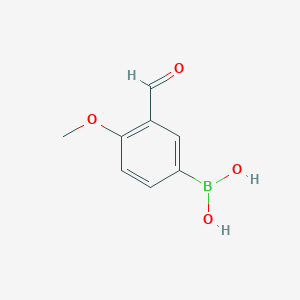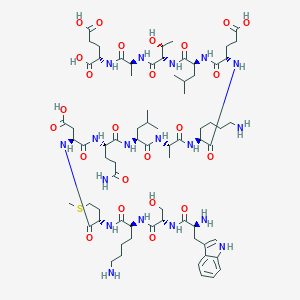
Chromogranin A-derived peptide, WE-14
Vue d'ensemble
Description
WE-14 is a neuropeptide derived from the posttranslational processing of Chromogranin A (CgA) . It is generated in a distinct subpopulation of CgA-immunopositive cells, most notably in the adrenal, pituitary, and parathyroid glands .
Synthesis Analysis
Physiological and pharmacological studies have demonstrated that CgA is cleaved to generate WE-14 in the adrenal chromaffin cell population and in the enterochromaffin-like (ECL) cells of the oxyntic mucosa . Pathological analyses of neuroendocrine tumors have revealed a heterogeneous pattern of WE-14 immunostaining, with variable concentrations quantified and chromatographically resolved in tissue extracts .Molecular Structure Analysis
The primary structure of WE-14, a novel human chromogranin A-derived tetradecapeptide, possesses N-terminal tryptophanyl (W) and C-terminal glutamyl (E) residues . Human and bovine WE-14 are structurally identical, while rat, mouse, and porcine analogues exhibit 93% homology .Chemical Reactions Analysis
Chromogranin A is processed to generate distinct peptide products in normal and neoplastic tissues of the GEP system . A single molecular species co-eluting with synthetic human WE-14 was predominant and consistently detected in all the tissues studied .Applications De Recherche Scientifique
1. Neuroendocrine System Regulation
Scientific Field
Neuroendocrinology Application Summary: WE-14 plays a crucial role in the regulation of the neuroendocrine system. It is involved in the modulation of neurotransmitter and hormone release from neuroendocrine cells. Methods of Application:
- Technical Details: The analysis often involves staining techniques that target the peptide, followed by microscopic examination. Results Summary: Studies have shown that WE-14 is present in various neuroendocrine tissues and can influence hormone secretion patterns, impacting physiological activities such as cardiovascular functions and glucose metabolism .
2. Immune System Modulation
Scientific Field
Immunology Application Summary: WE-14 has been identified as a modulator of immune responses, particularly in the context of autoimmune diseases like type 1 diabetes. Methods of Application:
- Technical Details: Quantitative assays measure the binding affinity of WE-14 to the receptors. Results Summary: WE-14 strongly binds to CD4(+) T cell receptors, influencing the pathogenesis of autoimmune diseases by affecting immune cell behavior .
4. Metabolic Disorder Insights
Scientific Field
Metabolic Research Application Summary: WE-14 is studied for its potential insights into metabolic disorders, including its role in glucose regulation. Methods of Application:
- Technical Details: Insulin assays and glucose tolerance tests are conducted. Results Summary: Findings suggest that damage to pancreatic beta cells, which can result in decreased insulin and disrupted blood glucose regulation, is associated with WE-14 activity .
5. Biomarker for Neuroendocrine Tumors
Scientific Field
Oncology Application Summary: WE-14 serves as a biomarker for various neuroendocrine tumors, aiding in diagnosis and monitoring. Methods of Application:
- Technical Details: Techniques such as ELISA are employed to quantify the peptide levels. Results Summary: Elevated levels of WE-14 in the bloodstream are associated with certain neuroendocrine tumors, making it a valuable diagnostic and prognostic marker .
6. Cardiovascular Health
Scientific Field
Cardiology Application Summary: WE-14 is implicated in cardiovascular health, particularly in blood pressure regulation. Methods of Application:
- Technical Details: Blood pressure measurements are taken following administration of the peptide. Results Summary: While specific data is not detailed in the search results, the peptide is believed to be linked with catecholamine release and consequent blood pressure levels .
7. Cardiovascular Function Regulation
Scientific Field
Cardiovascular Research Application Summary: WE-14 is involved in the regulation of cardiovascular functions, potentially influencing blood pressure and heart rate. Methods of Application:
- Technical Details: Parameters such as heart rate, blood pressure, and vascular resistance are monitored. Results Summary: The peptide is associated with the modulation of catecholamine release, which can affect cardiovascular dynamics, although specific quantitative data is not detailed in the search results .
8. Inflammatory Response Modulation
Scientific Field
Immunology Application Summary: WE-14 has a role in modulating inflammatory responses, which is crucial for understanding and treating inflammatory diseases. Methods of Application:
- Technical Details: The production of inflammatory cytokines is measured after treatment with WE-14. Results Summary: WE-14 may reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory conditions .
9. Endocrine Tumor Biomarker
Scientific Field
Oncology Application Summary: WE-14 serves as a biomarker for endocrine tumors, aiding in early detection and treatment monitoring. Methods of Application:
- Technical Details: Techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are used to detect and quantify WE-14. Results Summary: High levels of WE-14 in blood samples correlate with the presence of certain endocrine tumors, providing a non-invasive diagnostic tool .
10. Histamine Release Modulation
Scientific Field
Allergy and Immunology Application Summary: WE-14 modulates histamine release from mast cells, which is significant in allergic reactions and asthma. Methods of Application:
- Technical Details: Mast cells are incubated with WE-14, and subsequent histamine release is quantified. Results Summary: WE-14’s interaction with mast cells can alter histamine release, which has implications for the treatment of allergic conditions .
11. Metabolic Pathway Insights
Scientific Field
Metabolism Application Summary: WE-14 provides insights into metabolic pathways, particularly those involving glucose and lipid metabolism. Methods of Application:
- Technical Details: Assays are conducted to measure changes in glucose uptake and lipid metabolism in response to WE-14. Results Summary: WE-14 may influence key enzymes and pathways in metabolism, offering targets for therapeutic intervention in metabolic disorders .
12. Neurotransmitter Release Influence
Scientific Field
Neuroscience Application Summary: WE-14 influences the release of neurotransmitters, which is fundamental to neuronal communication and function. Methods of Application:
- Technical Details: Neurotransmitter levels are measured post-WE-14 application, and neuronal activity is recorded. Results Summary: WE-14 can modulate the release of neurotransmitters, affecting neuronal signaling and potentially impacting neurological disorders .
These additional applications highlight the multifaceted roles of WE-14 in various biological processes and its potential as a target for therapeutic interventions. The detailed methods and outcomes provide a deeper understanding of the peptide’s functions and its significance in scientific research. For further detailed quantitative data and statistical analyses, direct access to the primary research articles would be necessary.
13. Cholesterol Homeostasis
Scientific Field
Cardiovascular and Metabolic Research Application Summary: WE-14 is implicated in the regulation of cholesterol homeostasis, which is vital for cardiovascular health and metabolic processes. Methods of Application:
- Technical Details: Cholesterol uptake and efflux assays are performed to determine the impact of WE-14 on cholesterol levels. Results Summary: Although the specific mechanisms remain unclear, evidence suggests that WE-14 and other Chromogranin A-derived peptides may influence cholesterol levels, offering a new perspective on the management of cardiometabolic diseases .
14. Autoimmune Disease Modulation
Scientific Field
Immunology Application Summary: WE-14 has been identified as an autoantigen in type 1 diabetes, providing insights into autoimmune disease mechanisms. Methods of Application:
- Technical Details: The binding affinity and stimulatory capacity of WE-14 on T cells are measured. Results Summary: WE-14’s binding to CD4(+) T cell receptors is associated with the pathogenesis of type 1 diabetes, suggesting its role in autoimmune responses .
15. Neuroendocrine Development
Scientific Field
Developmental Biology Application Summary: The expression of WE-14 during neuroendocrine development provides insights into the ontogeny of the neuroendocrine system. Methods of Application:
- Technical Details: The presence of WE-14 is tracked from embryonic stages through postnatal development. Results Summary: The ontogenetic expression of WE-14 contributes to our understanding of neuroendocrine system development, although specific quantitative data is not detailed in the search results .
16. Histamine Release Modulation
Scientific Field
Allergy and Immunology Application Summary: WE-14 modulates histamine release, which is significant for allergic reactions and asthma management. Methods of Application:
- Technical Details: Histamine levels are quantified following incubation with WE-14. Results Summary: WE-14’s modulation of histamine release from mast cells has implications for the treatment of allergic conditions .
17. Protease Inhibition and Vesicle Formation
Scientific Field
Cellular Biology Application Summary: WE-14 is involved in the regulation of protease activity and secretory vesicle formation. Methods of Application:
- Technical Details: Assays are conducted to measure protease activity and monitor vesicle biogenesis. Results Summary: WE-14 binds to a G protein-coupled receptor, increasing the transcription and biosynthesis of protease nexin-1, which inhibits granule protein degradation and stimulates large dense-core vesicle (LDCV) formation .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSDKGJDSGCMM-MQDJJBBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N18O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150969 | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1649.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu | |
CAS RN |
115136-18-0 | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



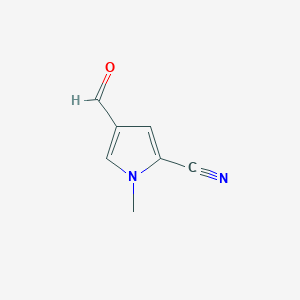
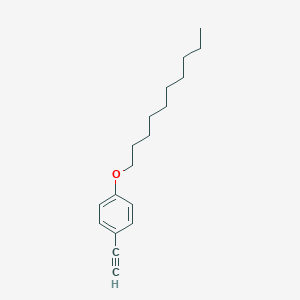
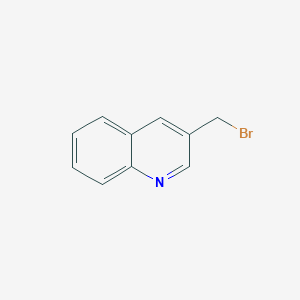
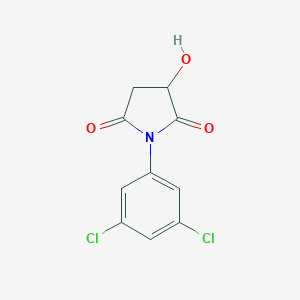
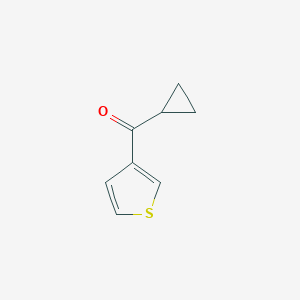
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
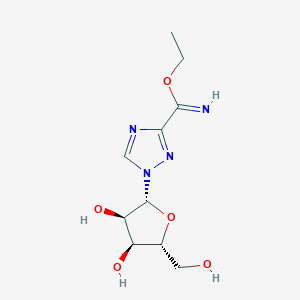
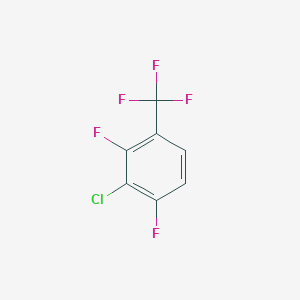
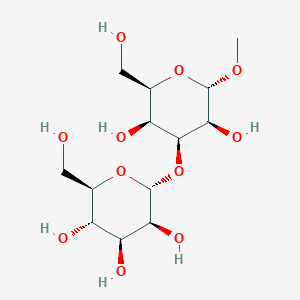
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
